molecular formula C9H16O2 B6261843 ethyl 3-methylhex-2-enoate CAS No. 22210-21-5

ethyl 3-methylhex-2-enoate

Cat. No.: B6261843
CAS No.: 22210-21-5
M. Wt: 156.2
InChI Key:
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Description

Ethyl 3-methylhex-2-enoate is an organic compound with the molecular formula C9H16O2. It is an ester formed from the reaction of 3-methylhex-2-enoic acid and ethanol. This compound is known for its fruity odor and is used in various applications, including as a flavoring agent and in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylhex-2-enoate can be synthesized through the esterification of 3-methylhex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylhex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-methylhex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methylhex-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Ethyl 3-methylhex-2-enoate can be compared with other similar esters, such as:

    Ethyl 2-methylhexanoate: Similar structure but differs in the position of the double bond.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-methylbutanoate: Similar ester but with a shorter carbon chain.

These compounds share similar chemical properties but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in terms of its specific uses and characteristics .

Properties

CAS No.

22210-21-5

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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